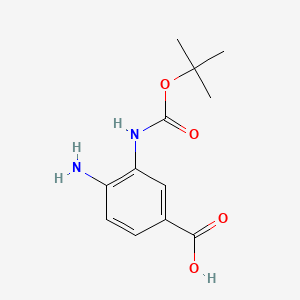

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid

Description

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid (CAS: 1282523-83-4) is a benzoic acid derivative featuring dual amino-protecting groups: a free amino group at the 4-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position. This structure makes it a versatile intermediate in organic synthesis, particularly in peptide and proteomimetic design. The Boc group enhances solubility in organic solvents and provides steric protection during multi-step reactions . The compound is commercially available with a purity of 95% and is utilized in solid-phase synthesis for constructing complex biomolecules . Its NMR and HRMS data confirm the structural integrity, with key signals at δH 7.96 (Ar-H) and δC 165.8 (C=O) in DMSO-d6, consistent with its aromatic and carbonyl functionalities .

Properties

IUPAC Name |

4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQZDVMJSKYZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857460 | |

| Record name | 4-Amino-3-[(tert-butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282523-83-4 | |

| Record name | 4-Amino-3-[(tert-butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid typically involves the protection of the amino group on the benzoic acid derivative. One common method is to start with 4-Aminobenzoic acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. The reaction proceeds under mild conditions, often at room temperature, to yield the Boc-protected product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Coupling Reactions: The compound can be used in peptide coupling reactions, where the amino group reacts with carboxylic acids or their derivatives to form amide bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used.

Deprotection Reactions: Strong acids like TFA or hydrochloric acid in methanol are commonly used.

Coupling Reactions: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylcarbodiimide (EDC) are often employed.

Major Products Formed

Substitution Reactions: Substituted benzoic acid derivatives.

Deprotection Reactions: 4-Aminobenzoic acid.

Coupling Reactions: Peptides or other amide-containing compounds.

Scientific Research Applications

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: Employed in the preparation of peptide-based probes and inhibitors for biological studies.

Medicine: Utilized in the development of pharmaceutical compounds, particularly those involving peptide synthesis.

Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid primarily involves its role as a protected amino acid derivative. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various reactions, such as forming peptide bonds in peptide synthesis .

Comparison with Similar Compounds

Ethoxy vs. Pentyloxy Linkers

- 4-Amino-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid (5q): Features a shorter ethoxy linker. The synthesis via lithium hydroxide hydrolysis of methyl ester intermediates yields 75% product .

- 4-Amino-3-((5-((tert-butoxycarbonyl)amino)pentyl)oxy)benzoic acid (S26): Incorporates a pentyloxy chain, increasing hydrophobicity (logP ≈ 2.1 predicted). This elongation may improve membrane permeability in drug delivery applications .

Table 1: Substituent Chain Comparisons

Functional Group Modifications

Oxo Group Introduction

- (R)-4-Amino-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid (6): Replaces the benzoic acid core with a 4-oxobutanoic acid chain. The oxo group introduces hydrogen-bonding capacity, altering solubility (logS = -2.3 predicted) and enabling chelation in metalloenzyme inhibition. The (R)-enantiomer shows distinct biological activity compared to racemic mixtures .

Methyl Substituents

- 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid: A methyl group at the 3-position increases steric bulk, reducing rotational freedom. This modification may hinder binding to flat enzymatic pockets but improves thermal stability (decomposition >200°C) .

Positional Isomerism and Stereochemistry

- 2-Amino-4-tert-butylbenzoic acid (QB-0956): The tert-butyl group at the 4-position (vs. 3-position in the target compound) shifts electronic density, lowering pKa (≈3.8 vs. 4.2 for the target). This enhances acidity, favoring ionization in physiological pH environments .

- (S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid: Demonstrates the impact of stereochemistry; the (S)-configuration improves protease resistance compared to (R)-forms in peptide analogs .

Biological Activity

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention in medicinal chemistry due to its potential biological activities. PABA itself is known for various therapeutic applications, including its role as a precursor in the synthesis of folate and its antimicrobial properties. This article explores the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

This structure includes a tert-butoxycarbonyl (Boc) protecting group, which enhances the compound's stability and solubility in biological systems.

Antimicrobial Activity

Research indicates that derivatives of PABA, including this compound, exhibit significant antimicrobial properties. Studies have shown that PABA analogs can inhibit the growth of various bacteria, including Mycobacterium species. For instance, a related PABA derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 6.25 - 12.5 μM against Mycobacterium abscessus .

Acetylcholinesterase Inhibition

A notable area of research is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Studies have shown that PABA derivatives can act as AChE inhibitors, with some compounds displaying IC50 values comparable to established drugs like donepezil . This suggests potential applications in cognitive enhancement and neuroprotection.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various PABA derivatives, this compound was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis.

| Compound | MIC (μM) | Activity |

|---|---|---|

| This compound | 6.25 - 12.5 | Effective against Mycobacterium abscessus |

| Control (Standard Antibiotic) | 1 - 5 | Effective against various bacteria |

Study 2: Neuroprotective Potential

A separate investigation focused on the neuroprotective effects of PABA derivatives against AChE. The study employed molecular docking techniques to predict binding affinities and found that certain modifications to the PABA structure enhanced inhibitory activity.

| Compound | IC50 (μM) | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | 7.49 ± 0.16 | -8.14 ± 0.65 |

| Donepezil | 5.00 ± 0.10 | -9.00 ± 0.75 |

The biological activities of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE suggests it competes with acetylcholine for binding sites, thereby prolonging neurotransmitter action.

- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis indicates a mechanism similar to that of beta-lactam antibiotics, where interference with peptidoglycan cross-linking leads to cell death.

- Anti-inflammatory Pathways : Modulation of cytokine production may involve inhibition of transcription factors such as NF-kB, which is crucial in inflammatory responses.

Q & A

Q. What are the standard synthetic routes for preparing 4-amino-3-((tert-butoxycarbonyl)amino)benzoic acid, and what key reagents are involved?

The synthesis typically involves sequential protection of the amino groups. A common strategy is:

Selective Boc protection : React 3,4-diaminobenzoic acid with di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., NaHCO₃ or DMAP) to protect the 3-amino group .

Acid workup : Use HCl or TFA to protonate the remaining 4-amino group, ensuring regioselectivity .

Purification : Crystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Key reagents: Boc₂O, DMAP, TFA. Reaction monitoring via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. Which analytical techniques are most effective for characterizing this compound?

Q. How should this compound be stored to ensure long-term stability?

Q. What are its primary applications in academic research?

- Intermediate in peptide synthesis : The Boc-protected amine enables controlled deprotection for sequential coupling .

- Building block for boronic acid derivatives : Used in Suzuki-Miyaura cross-coupling reactions to create biaryl structures .

Advanced Research Questions

Q. How can regioselectivity challenges during Boc protection be addressed?

Regioselective protection of the 3-amino group is achieved by:

Q. What stability issues arise under catalytic hydrogenation conditions, and how are they mitigated?

Q. How is this compound utilized in cross-coupling reactions?

Q. What role does it play in solid-phase peptide synthesis (SPPS)?

Q. How can HPLC methods be optimized for quantifying trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.